![molecular formula C9H16N2O4Pt B12876824 (1R-trans)-(2-aminocyclohexanemethanamine-N,N')[ethanedioato(2-)-O,O']platinum CAS No. 69651-35-0](/img/structure/B12876824.png)
(1R-trans)-(2-aminocyclohexanemethanamine-N,N')[ethanedioato(2-)-O,O']platinum
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R-trans)-(2-aminocyclohexanemethanamine-N,N’)[ethanedioato(2-)-O,O’]platinum is a platinum-based compound that has garnered significant attention in the field of medicinal chemistryIt is a derivative of platinum(IV) complexes, which are studied for their ability to act as prodrugs, releasing active platinum(II) species in the hypoxic environment of tumors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R-trans)-(2-aminocyclohexanemethanamine-N,N’)[ethanedioato(2-)-O,O’]platinum involves several steps. One common method includes the reaction of cyclohexane-1R,2R-diamine with platinum(IV) chloride in the presence of ethanedioic acid (oxalic acid). The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired complex .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the compound in its pure form. Microwave-assisted heating has also been employed to speed up the preparation process .
Analyse Des Réactions Chimiques
Types of Reactions
(1R-trans)-(2-aminocyclohexanemethanamine-N,N’)[ethanedioato(2-)-O,O’]platinum undergoes various chemical reactions, including:
Reduction: The compound can be reduced to its platinum(II) form in the hypoxic environment of tumors.
Substitution: It can undergo ligand substitution reactions where the ethanedioato ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction and various ligands for substitution reactions. The reactions are typically carried out under inert atmosphere conditions to prevent oxidation .
Major Products
The major products formed from these reactions include the reduced platinum(II) species and substituted platinum complexes, which have different biological activities .
Applications De Recherche Scientifique
(1R-trans)-(2-aminocyclohexanemethanamine-N,N’)[ethanedioato(2-)-O,O’]platinum has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of (1R-trans)-(2-aminocyclohexanemethanamine-N,N’)[ethanedioato(2-)-O,O’]platinum involves its reduction to platinum(II) species in the hypoxic environment of tumors. These active species then bind to nuclear DNA, forming intrastrand and interstrand cross-links that inhibit DNA replication and transcription, leading to cell death . Additionally, the compound can alter lipid metabolism in cancer cells, further contributing to its antiproliferative effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxaliplatin: A widely used platinum-based anticancer drug that also forms DNA cross-links.
Cisplatin: Another platinum-based drug known for its effectiveness in treating various cancers.
Carboplatin: A derivative of cisplatin with reduced side effects.
Uniqueness
(1R-trans)-(2-aminocyclohexanemethanamine-N,N’)[ethanedioato(2-)-O,O’]platinum is unique due to its ability to release active platinum(II) species specifically in the hypoxic environment of tumors, enhancing its selectivity and reducing systemic toxicity . Its structure also allows for the incorporation of additional bioactive molecules, making it a versatile platform for the development of multitarget anticancer agents .
Propriétés
Numéro CAS |
69651-35-0 |
|---|---|
Formule moléculaire |
C9H16N2O4Pt |
Poids moléculaire |
411.32 g/mol |
Nom IUPAC |
(2-azanidylcyclohexyl)methylazanide;oxalic acid;platinum(2+) |
InChI |
InChI=1S/C7H14N2.C2H2O4.Pt/c8-5-6-3-1-2-4-7(6)9;3-1(4)2(5)6;/h6-9H,1-5H2;(H,3,4)(H,5,6);/q-2;;+2 |
Clé InChI |
GTVWHIAJXDFTIK-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C(C1)C[NH-])[NH-].C(=O)(C(=O)O)O.[Pt+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


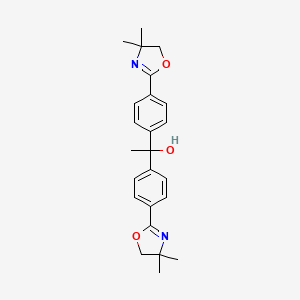

![N-(3-(1H-Benzo[d][1,2,3]triazol-1-yl)propyl)-2-formylbenzamide](/img/structure/B12876758.png)

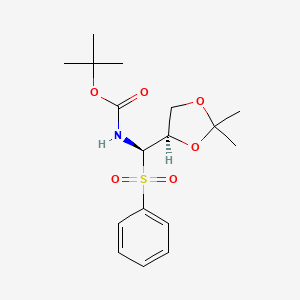
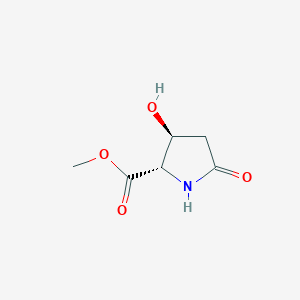
![3,4-Pyrrolidinediol, 2-[2-(phenylamino)ethyl]-, (2R,3S,4R)-](/img/structure/B12876784.png)

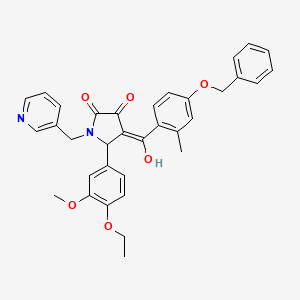
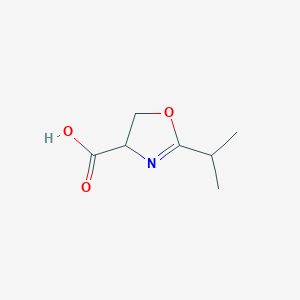
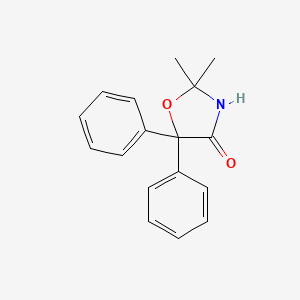
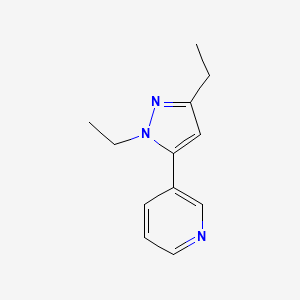
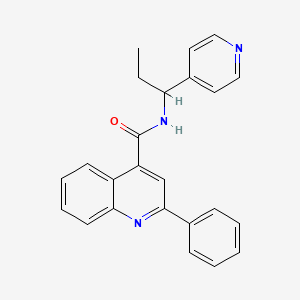
![2-Ethoxybenzo[d]oxazol-4-amine](/img/structure/B12876821.png)
